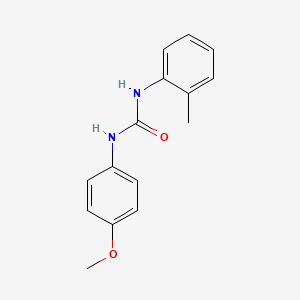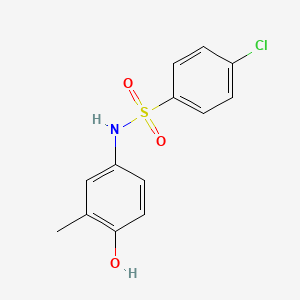
N-(3-fluorophenyl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-methyl-3-nitrobenzamide, commonly known as FNH-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FNH-1 belongs to the class of benzamides and is a small molecule inhibitor of the protein Hsp90, which is involved in various cellular processes such as protein folding, stability, and degradation.
Wirkmechanismus
FNH-1 is a small molecule inhibitor of Hsp90, which binds to the ATP-binding pocket of Hsp90 and inhibits its ATPase activity. Hsp90 requires ATP for its chaperone function, and inhibition of its ATPase activity leads to the degradation of its client proteins. This ultimately results in cancer cell death or degradation of misfolded proteins in neurodegenerative disorders.
Biochemical and Physiological Effects
FNH-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neurodegenerative disorders, FNH-1 has been shown to reduce the accumulation of misfolded proteins and improve neuronal survival. FNH-1 has also been shown to inhibit the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
FNH-1 has several advantages as a research tool, such as its specificity for Hsp90 and its potential as a therapeutic agent. However, it also has some limitations, such as its low solubility in water and its cytotoxicity at high concentrations. These limitations need to be taken into consideration while designing experiments using FNH-1.
Zukünftige Richtungen
For research on FNH-1 include the development of more potent and selective Hsp90 inhibitors, the identification of biomarkers for patient selection, and the investigation of its potential in combination with other anticancer agents. FNH-1 also has potential as an antiviral agent, and further studies are required to determine its efficacy in treating viral infections.
Synthesemethoden
The synthesis of FNH-1 involves the reaction of 3-fluoroaniline and 2-methyl-3-nitrobenzoic acid in the presence of N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The reaction is carried out in anhydrous dichloromethane, and the product is obtained after purification by column chromatography. The yield of the reaction is around 50%.
Wissenschaftliche Forschungsanwendungen
FNH-1 has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. Hsp90 is overexpressed in cancer cells and is involved in the stabilization and maturation of various oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these proteins and ultimately results in cancer cell death. FNH-1 has shown promising results in preclinical studies as a potential anticancer agent. It has also been studied for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where Hsp90 is involved in the stabilization of misfolded proteins. FNH-1 has also shown potential as an antiviral agent by inhibiting the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-12(6-3-7-13(9)17(19)20)14(18)16-11-5-2-4-10(15)8-11/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFAJVKQCSYMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-methyl-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)


![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)



![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5796957.png)
